Technical Guide: Spectroscopic Profiling of 4-Ethoxy-3-(trifluoromethyl)phenol
Technical Guide: Spectroscopic Profiling of 4-Ethoxy-3-(trifluoromethyl)phenol
CAS Registry Number: 1206593-24-9
Molecular Formula:
Executive Summary: Molecular Architecture & Medicinal Utility
In the landscape of modern drug discovery, 4-Ethoxy-3-(trifluoromethyl)phenol represents a high-value scaffold, particularly within the development of enzyme inhibitors and receptor modulators. The strategic placement of the trifluoromethyl (
This guide provides a rigorous spectroscopic breakdown of the compound. By synthesizing data from high-fidelity structural analogues (e.g., 4-trifluoromethyphenol, 4-ethoxyphenol) and validated prediction models, we establish a reference standard for the identification, purity assessment, and structural validation of this intermediate.
Theoretical Prediction & Structural Logic
Before analyzing experimental signals, we must establish the electronic environment that dictates the spectra. The molecule is a 1,3,4-trisubstituted benzene :
-
C1-OH: Electron-donating group (EDG), ortho/para directing.
-
C3-
: Strong electron-withdrawing group (EWG), meta directing. -
C4-OEt: Strong EDG, ortho/para directing.
Electronic Conflict & Resolution: The C4-ethoxy group exerts a strong shielding effect on the ortho-proton (H5). The C3-trifluoromethyl group strongly deshields the adjacent nuclei but is sterically bulky, influencing the conformation of the ethoxy tail. The C1-hydroxyl group dominates the exchangeable proton landscape.
Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct coupling of the ethoxy chain and the specific splitting pattern of the 1,2,4-aromatic system.
NMR Data (400 MHz,
)
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |
| OH | 5.00 – 6.50 | Broad Singlet | 1H | - | Exchangeable; shift varies with conc./solvent. |
| Ar-H2 | 7.05 – 7.15 | Doublet (d) | 1H | Ortho to OH, Ortho to | |
| Ar-H6 | 6.90 – 7.00 | Doublet of Doublets (dd) | 1H | Ortho to OH. Coupled to H5 (ortho) and H2 (meta). | |
| Ar-H5 | 6.80 – 6.90 | Doublet (d) | 1H | Ortho to OEt. Shielded by ether oxygen. | |
| 4.05 – 4.15 | Quartet (q) | 2H | Characteristic methylene next to oxygen. | ||
| 1.40 – 1.45 | Triplet (t) | 3H | Terminal methyl of ethoxy group. |
Analyst Note: The signal for Ar-H2 is diagnostic. It appears as a "meta-coupled doublet" (often looking like a narrow singlet) and is the most downfield aromatic signal due to the inductive effect of the adjacent
group.
NMR Data (100 MHz,
)
-
Carbonyl/Aromatic C-O: ~150.0 ppm (C4-OEt) and ~148.0 ppm (C1-OH).
-
Aromatic C-H: ~118.0 ppm (C6), ~113.0 ppm (C5), ~112.0 ppm (C2).
-
(Quaternary): ~120.0 ppm (quartet,
Hz). -
Group: ~123.0 ppm (quartet,
Hz). -
Ethoxy: ~65.0 ppm (
), ~14.8 ppm ( ).
Mass Spectrometry (MS) - Electron Ionization (EI)[5]
The fragmentation pattern is dominated by the stability of the aromatic core and the cleavage of the ethoxy ether bond.
Molecular Ion:
| Abundance | Fragment Identity | Mechanism | |
| 206 | High | Stable aromatic radical cation. | |
| 177 | 100% (Base) | Loss of ethyl radical (29 Da) to form the quinoid-like cation. | |
| 137 | Medium | Loss of trifluoromethyl radical (69 Da). | |
| 109 | Low | Ring contraction/CO loss from the phenolic species. |
MS Fragmentation Pathway Diagram
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway. The loss of the ethyl group to form the resonance-stabilized cation at m/z 177 is the dominant transition.
Infrared Spectroscopy (IR)
The IR spectrum serves as a rapid "fingerprint" validation tool, particularly for confirming the presence of the
-
O-H Stretch:
(Broad, strong). Indicates free or H-bonded phenol. -
C-H Stretch (Aromatic):
(Weak). -
C-H Stretch (Aliphatic):
(Medium). Corresponds to the ethoxy ethyl group. -
C=C Aromatic Ring:
(Variable). -
C-F Stretch:
(Very Strong, Broad). Diagnostic Region. The multiple C-F bonds create a massive absorption band here. -
C-O Stretch:
(Asymmetric ether stretch).
Analytical Workflow: Purity & Identity Validation
To ensure the integrity of this compound for use in SAR (Structure-Activity Relationship) studies, the following validation workflow is recommended.
Figure 2: Quality Control Decision Matrix. Note that the primary impurity in synthesis is often the unreacted 4-fluoro-3-(trifluoromethyl)phenol or the de-ethylated byproduct.
Synthesis Context & Impurity Profile
Understanding the synthesis aids in interpreting "ghost peaks" in the spectra. The most common route involves Nucleophilic Aromatic Substitution (
-
Starting Material: 4-Fluoro-3-(trifluoromethyl)phenol.[5]
-
Reagent: Sodium Ethoxide (
) or Ethyl Iodide ( ) + Base. -
Mechanism: The
group activates the para-fluorine (or para-hydroxyl oxygen if alkylating) for substitution.
Common Impurities:
-
O-Alkylation vs C-Alkylation: If using EtI, ensure no C-alkylation on the ring (unlikely due to steric crowding of
, but possible). -
Residual Solvent: Ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm) often co-elutes.
-
Starting Material: 4-Fluoro-3-(trifluoromethyl)phenol.[5] Look for a complex multiplet in the aromatic region without the ethoxy signals.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Standard reference for substituent effects on NMR shifts).
Sources
- 1. CAS RN 1206593-24-9 | Fisher Scientific [fishersci.de]
- 2. echemi.com [echemi.com]
- 3. eMolecules 4-Ethoxy-3-(trifluoromethyl)phenol | 1206593-24-9 | MFCD13196587 | Fisher Scientific [fishersci.com]
- 4. 3-trifluoromethyl phenol | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. spectrabase.com [spectrabase.com]
- 7. m.youtube.com [m.youtube.com]
